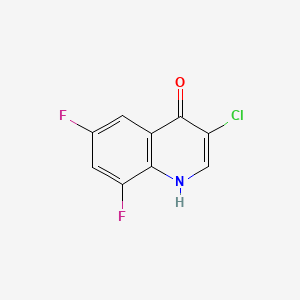

3-Chloro-6,8-difluoroquinolin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1204810-83-2 |

|---|---|

Molekularformel |

C9H4ClF2NO |

Molekulargewicht |

215.584 |

IUPAC-Name |

3-chloro-6,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4ClF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |

InChI-Schlüssel |

ZZUYERSMMHODLA-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1F)NC=C(C2=O)Cl)F |

Synonyme |

3-Chloro-6,8-difluoro-4-hydroxyquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Chloro-6,8-difluoroquinolin-4(1H)-one with analogous compounds in terms of structure, properties, and bioactivity:

Structural and Functional Insights:

Halogenation Patterns: The 3-Cl, 6,8-diF substitution in the target compound contrasts with 3-Cl, 6,8-diOH in the naphthoquinone derivative (3-chloro-6,8-dihydroxy-α-lapachone). Hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may explain the latter’s antibacterial activity against Staphylococcus and Bacillus . In contrast, fluorine’s electronegativity and small atomic radius in the target compound could improve metabolic stability and membrane permeability.

The 4-chloro-benzyl group adds steric bulk, likely influencing receptor binding .

Bioactivity Correlations: The thiazoloquinoxaline derivative (Diethyl malonate analog) demonstrates that fused heterocycles with malonate esters can target viral enzymes, as seen in its proposed anti-HIV activity . This suggests that the target compound’s quinolinone core, if functionalized with similar pharmacophores, might exhibit analogous antiviral properties.

Synthetic Accessibility: The nitro-substituted quinolinone PhetO-Cl-DNQ (3-Chloro-6,8-dinitro-1-methyl-4-(2-phenylethoxy)quinolin-2(1H)-one) highlights the versatility of direct functionalization methods, such as nitration and alkoxy substitution, to modulate electronic properties and bioactivity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Chloro-6,8-difluoroquinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes, followed by halogenation. Fluorination at C6 and C8 may employ HF-based reagents or electrophilic fluorinating agents (e.g., Selectfluor). Chlorination at C3 can be achieved via N-chlorosuccinimide (NCS) or thionyl chloride. Cross-coupling reactions (e.g., Suzuki-Miyaura with fluorophenylboronic acids) are used to introduce aryl groups, as seen in related quinoline derivatives .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C) and solvent polarity (dioxane/water mixtures) to improve yields. Catalytic systems like PdCl₂(PPh₃)₂ with phosphine ligands (e.g., PCy₃) enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–8.2 ppm) and coupling patterns (e.g., meta-fluorine splitting). Carbon signals for carbonyl (C4=O, δ ~165–170 ppm) and halogenated carbons (C3-Cl, δ ~140 ppm; C6/C8-F, δ ~150 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with accurate mass (<5 ppm error). For C₉H₅ClF₂NO, expected m/z ≈ 228.0 .

- IR : Detect C=O stretch (~1674 cm⁻¹) and C-F/C-Cl vibrations (1095–1280 cm⁻¹) .

Q. What biological activities have been reported for this compound and related quinolones?

- Antimicrobial Activity : Analogues like 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one show potent antimalarial activity (IC₅₀ < 50 nM) via inhibition of cytochrome bc₁ .

- Cytotoxicity : Structural analogs (e.g., napyradiomycins) exhibit antibacterial effects against Gram-positive pathogens (MIC 1–4 µg/mL) .

- Assay Design : Use in vitro parasite viability assays (e.g., Plasmodium falciparum 3D7 strain) and broth microdilution for bacteria .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl at C3, F at C6/C8) influence the compound’s electronic properties and reactivity?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases π-electron density, enhancing electrophilic substitution resistance. Chlorine at C3 directs further substitution to ortho/para positions. Computational studies (DFT) can quantify Hammett σₚ values (F: +0.06, Cl: +0.23) to predict reactivity .

- Reactivity : Fluorine stabilizes intermediates in nucleophilic aromatic substitution. Chlorine may facilitate radical reactions under UV light, as seen in halogenated quinolones .

Q. What challenges arise in crystallographic structure determination of this compound, and how can they be addressed?

- Challenges : Poor crystal quality due to flexible substituents; twinning from halogen-heavy structures.

- Solutions : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXL for refinement. For twinned data, apply HKLF5 format in SHELX to deconvolute overlapping reflections . Validate hydrogen bonding (e.g., C=O⋯H-N) with Olex2 or WinGX .

Q. How can contradictions in reported biological activity data be systematically analyzed?

- Variables to Assess :

- Purity : Confirm via HPLC (>95%) and elemental analysis. Impurities from synthetic byproducts (e.g., dehalogenated analogs) may skew results .

- Assay Conditions : Compare MIC values across studies using standardized CLSI protocols. Check solvent effects (DMSO vs. aqueous buffers) .

- Structural Analogues : Test substituent variations (e.g., replacing Cl with Br) to isolate pharmacophores. SAR studies on 3-heptyl-2-methyl derivatives show alkyl chain length critically impacts antimalarial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.